molecular formula C9H19NO B13533988 1-(2-Methoxyethyl)cyclohexan-1-amine

1-(2-Methoxyethyl)cyclohexan-1-amine

Cat. No.: B13533988
M. Wt: 157.25 g/mol
InChI Key: JQQPURDPILDPIL-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)cyclohexan-1-amine is an organic compound with the molecular formula C9H19NO It is a cyclohexane derivative where an amine group is attached to the first carbon of the cyclohexane ring, and a 2-methoxyethyl group is attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-methoxyethylamine. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic attack on the carbonyl carbon of cyclohexanone. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts such as palladium or nickel can also be employed to improve reaction rates and selectivity. The reaction conditions are optimized to ensure high purity and yield of the desired product, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides (e.g., methyl iodide), sulfonyl chlorides (e.g., tosyl chloride)

Major Products Formed

    Oxidation: Cyclohexanone derivatives

    Reduction: Cyclohexanol derivatives

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

1-(2-Methoxyethyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Methoxyethyl)cyclohexan-1-amine can be compared with other cyclohexane derivatives, such as:

    Cyclohexanamine: Lacks the 2-methoxyethyl group, resulting in different chemical and biological properties.

    1-(2-Hydroxyethyl)cyclohexan-1-amine: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    1-(2-Chloroethyl)cyclohexan-1-amine:

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(2-methoxyethyl)cyclohexan-1-amine

InChI

InChI=1S/C9H19NO/c1-11-8-7-9(10)5-3-2-4-6-9/h2-8,10H2,1H3

InChI Key

JQQPURDPILDPIL-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCCCC1)N

Origin of Product

United States

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